
5-Chloro Imidacloprid
Overview
Description
5-Chloro Imidacloprid: is a derivative of imidacloprid, a systemic insecticide belonging to the neonicotinoid class. This compound is known for its high efficacy in controlling a wide range of insect pests by targeting their central nervous system. It is widely used in agriculture to protect crops from pests such as aphids, whiteflies, and termites .
Mechanism of Action
Target of Action
5-Chloro Imidacloprid, a derivative of Imidacloprid, is a neonicotinoid insecticide . Its primary targets are the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects . These receptors play a crucial role in the transmission of nerve impulses .
Mode of Action
This compound acts by binding to nAChRs, thereby blocking the transmission of nerve impulses . This blockage interferes with the normal neurotransmission, leading to the paralysis and eventual death of the insect . It is effective on contact and via stomach action .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the disruption of the nicotinergic neuronal pathway . This disruption affects the normal functioning of the insect’s nervous system, leading to its paralysis and death . Imidacloprid forms 5-hydroxy metabolites and olefin metabolites via ethylene hydroxylation and the dehydrogenation pathway .
Pharmacokinetics
Imidacloprid, the parent compound, is known to be rapidly metabolized in mammals . The absorption, distribution, metabolism, and excretion (ADME) properties of this compound, and their impact on its bioavailability, are areas of ongoing research .
Result of Action
The result of this compound’s action at the molecular and cellular level is the disruption of the insect’s nervous system, leading to paralysis and death . By blocking the transmission of nerve impulses, it prevents the insect from performing normal functions .
Action Environment
This compound is highly soluble, non-volatile, and persistent in soil . It is moderately mobile and has a low risk of bioaccumulating . It is highly toxic to birds and honeybees, moderately toxic to mammals and earthworms, and non-toxic to fish . Environmental factors such as soil type, temperature, and moisture levels can influence its action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
5-Chloro Imidacloprid, like Imidacloprid, is likely to interact with nicotinic acetylcholine receptors in the nervous system of insects . By blocking these receptors, it prevents acetylcholine from transmitting impulses between nerves, leading to the insect’s paralysis and eventual death .
Cellular Effects
Imidacloprid, and by extension this compound, has potential cytotoxic and genotoxic effects on human and experimental models . It interferes with the transmission of stimuli in the insect nervous system, causing a blockage of the nicotinergic neuronal pathway . It has been shown to induce reactive oxygen species (ROS) and lysosomal membrane permeabilisation (LMP), causing apoptosis and autophagic dysfunction .
Molecular Mechanism
The molecular mechanism of action of this compound is likely similar to that of Imidacloprid. It works by interfering with the transmission of stimuli in the insect nervous system. Specifically, it causes a blockage of the nicotinergic neuronal pathway . By blocking nicotinic acetylcholine receptors, it prevents acetylcholine from transmitting impulses between nerves, resulting in the insect’s paralysis and eventual death .
Temporal Effects in Laboratory Settings
Imidacloprid, the parent compound of this compound, has been found to persist in the environment for up to 3000 days . This suggests that this compound may also exhibit long-term stability and effects on cellular function in laboratory settings.
Dosage Effects in Animal Models
While specific studies on this compound are limited, studies on Imidacloprid have shown that it is rated as “moderately toxic” on an acute oral basis to mammals and low toxicity on a dermal basis . This suggests that the effects of this compound may also vary with different dosages in animal models.
Metabolic Pathways
Imidacloprid forms 5-hydroxy metabolites and olefin metabolites via ethylene hydroxylation and the dehydrogenation pathway . Given the structural similarity, this compound may be involved in similar metabolic pathways.
Subcellular Localization
As a neonicotinoid, it is known to act on the central nervous system of insects , suggesting that it may localize to nerve cells or synapses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro Imidacloprid typically involves the reaction of 2-nitroiminoimidazolidine with 2-chloro-5-chloromethyl pyridine in the presence of an alkali carbonate in an organic solvent. The reaction is carried out under reflux conditions, where the 2-chloro-5-chloromethyl pyridine is gradually added to the mixture .
Industrial Production Methods: In industrial settings, the preparation of this compound involves a multi-step process starting from dicyclopentadiene and acraldehyde as initial raw materials. The process includes heating, two-step addition, splitting decomposition, and two-step chlorination to form 2-chlorine-5-nitrapyrin, which then reacts with 2-nitroiminimidazolidine in the presence of catalysts and dehydrating agents .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro Imidacloprid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5-hydroxy imidacloprid.
Reduction: Reduction reactions can lead to the formation of imidacloprid-guanidine.
Substitution: Substitution reactions can occur at the chlorine atom, leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Permanganate oxidation is commonly used, involving hydroxylation of the C–H bond on the imidazole ring.
Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst.
Substitution: Various nucleophiles can be used to substitute the chlorine atom under mild conditions.
Major Products:
- 5-Hydroxy Imidacloprid
- Imidacloprid-Guanidine
- 6-Chloronicotinic Acid
Scientific Research Applications
Agricultural Applications
The primary application of 5-Chloro Imidacloprid is in agriculture, where it is used to control a variety of pests affecting crops. Its effectiveness against sucking insects like aphids and whiteflies makes it a valuable tool for farmers. Key application methods include:
- Seed Dressing : Coating seeds with this compound ensures that seedlings are protected from pests during their early growth stages.
- Foliar Sprays : Direct application on plant leaves targets adult pests effectively.
- Granular Formulations : Used in soil treatments to provide systemic protection as plants absorb the compound through their roots .
Toxicological Studies
Research into the toxicity of this compound reveals significant effects on non-target organisms, including humans. Studies indicate that exposure can lead to cytotoxic effects and oxidative stress in human cells. The compound has been shown to induce apoptosis and disrupt cellular functions at sublethal concentrations .
Toxicity Profile Table
Case Studies
- Human Intoxication Cases : Two fatal intoxication cases involving this compound have been documented, highlighting its potential lethality when ingested. Symptoms included severe gastrointestinal distress and neurological impairment .
- Environmental Impact Assessments : Studies have shown that this compound residues can persist in the environment, affecting non-target species such as bees and aquatic life. Its use has raised concerns regarding ecological balance and biodiversity .
Future Research Directions
Continued research is necessary to fully understand the long-term effects of this compound on both human health and environmental ecosystems. Investigations into its metabolic pathways, resistance development in pest populations, and safer application methods could enhance its utility while mitigating risks.
Comparison with Similar Compounds
- Imidacloprid
- Nitenpyram
- Acetamiprid
- Thiamethoxam
- Clothianidin
Comparison: 5-Chloro Imidacloprid is unique due to the presence of a chlorine atom, which enhances its insecticidal activity and environmental persistence. Compared to other neonicotinoids like nitenpyram and acetamiprid, this compound has a broader spectrum of activity and is more effective against resistant insect populations .
Biological Activity
5-Chloro Imidacloprid, a derivative of the widely used insecticide imidacloprid, has garnered attention for its biological activity and potential implications in pest management and environmental health. This article delves into its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
This compound (CAS Number: 135769-74-3) is characterized by the addition of a chlorine atom at the 5-position of the imidacloprid molecule. This modification influences its biological activity, particularly its insecticidal potency and receptor interactions.
This compound exerts its insecticidal effects primarily through the inhibition of nicotinic acetylcholine receptors (nAChRs) in insects. By binding to these receptors, it disrupts normal synaptic transmission, leading to paralysis and death in susceptible species. The compound's efficacy is attributed to its ability to induce prolonged depolarization of neurons, which is more pronounced than that observed with its parent compound, imidacloprid .
Insecticidal Efficacy
The insecticidal activity of this compound has been evaluated against various pest species. Research indicates that it demonstrates significant potency against common agricultural pests, such as aphids and whiteflies. The compound's effectiveness can be influenced by environmental factors such as temperature and humidity, which affect its degradation rate and bioavailability.
Table 1: Insecticidal Activity Against Target Pests
Toxicological Studies
Toxicological assessments have revealed that this compound exhibits varying degrees of toxicity in non-target organisms. Studies on mammalian models indicate potential neurotoxic effects, particularly at higher doses. For instance, adult rats administered with doses ranging from 0.5 to 8 mg/kg exhibited significant cognitive impairments as measured by the Morris water maze test .
Table 2: Neurotoxic Effects in Rodent Models
Dose (mg/kg) | Cognitive Impairment Observed | Reference |
---|---|---|
0.5 | None | |
2 | Significant delay in escape | |
8 | Marked cognitive deficits |
Environmental Impact on Non-Target Species
A study investigating the effects of imidacloprid on fireflies (Pyrocoelia analis) demonstrated that exposure led to significant physiological changes, including alterations in midgut morphology and increased oxidative stress markers such as malondialdehyde (MDA) . These findings underscore the potential ecological risks associated with the use of this compound in agricultural settings.
Table 3: Physiological Changes in Fireflies Post-Exposure
Exposure Duration (h) | MDA Level (nmol/mg protein) | Antioxidant Enzyme Activity (U/mg protein) | Reference |
---|---|---|---|
12 | Increased | Decreased | |
24 | Significantly increased | Variable |
Biodegradation Studies
Research has also focused on the degradation pathways of this compound in various environments. Microbial degradation studies have identified specific bacterial strains capable of breaking down this compound, thereby mitigating its persistence in soil and water ecosystems . Understanding these pathways is crucial for developing strategies to minimize environmental contamination.
Properties
IUPAC Name |
N-[1-[(5,6-dichloropyridin-3-yl)methyl]-4,5-dihydroimidazol-2-yl]nitramide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N5O2/c10-7-3-6(4-13-8(7)11)5-15-2-1-12-9(15)14-16(17)18/h3-4H,1-2,5H2,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLLOFWBBYUDAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)N[N+](=O)[O-])CC2=CC(=C(N=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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